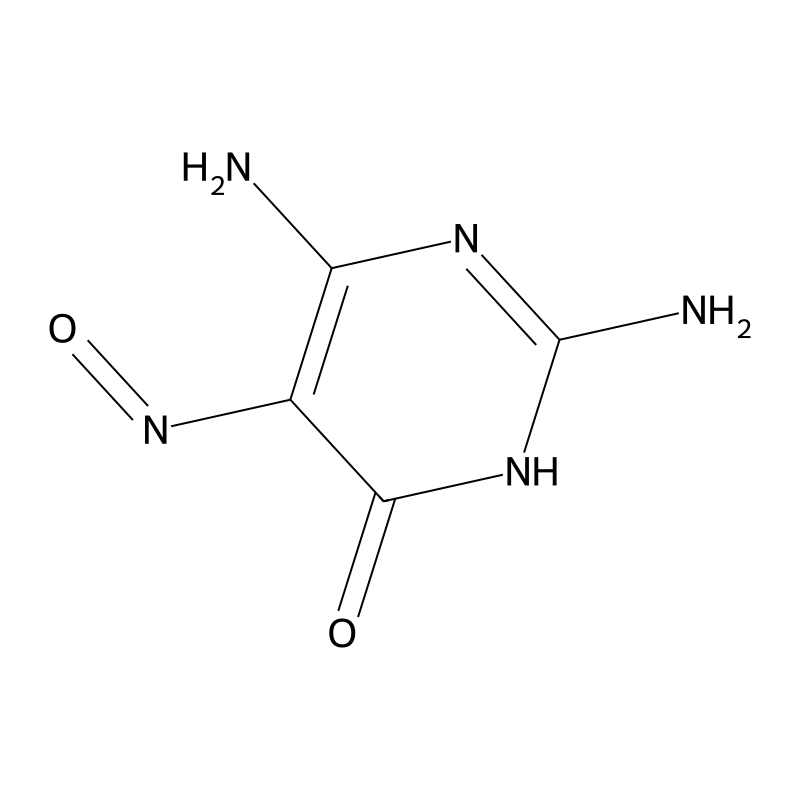

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a pyrimidine derivative with the molecular formula C₄H₅N₅O₂ and a molecular weight of 155.11 g/mol. It is characterized by its pale red to light red solid form, with a melting point exceeding 360°C and a predicted boiling point of approximately 271.6°C . This compound features two amino groups, a hydroxyl group, and a nitroso group, contributing to its unique chemical properties and potential biological activities.

The chemical reactivity of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine includes various functional group transformations. For instance, it can undergo acylation reactions when treated with formamide under specific conditions, leading to the formation of derivatives such as 2,4-diamino-6-hydroxy-5-formamidopyrimidine. The reaction typically requires heating in the presence of catalysts such as sodium thiosulfate . Additionally, the compound can participate in reduction reactions, where nitroso groups can be converted to amino groups depending on the reaction conditions.

Research indicates that 2,4-diamino-6-hydroxy-5-nitrosopyrimidine exhibits potential antibiotic properties, particularly against Clostridioides difficile, a pathogen known for causing severe gastrointestinal infections . Its structural characteristics suggest that it may interact with bacterial enzymes or pathways critical for bacterial survival and proliferation. Further studies are needed to elucidate its precise mechanisms of action and efficacy in clinical settings.

The synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine can be achieved through several methods:

- Reduction Method: Involves the reduction of nitro derivatives using reducing agents in formamide and water at elevated temperatures (110-140°C) for prolonged periods (10-25 hours). This method results in the formation of the desired compound along with byproducts like ammonium sulfate or carbonate .

- Acylation Reaction: The compound can be synthesized via acylation from 2,4-diamino-5-nitroso-6-hydroxypyrimidine using formamide under catalytic conditions. This method also allows for the generation of various derivatives depending on the acylating agent used .

- Alternative Approaches: Other synthetic routes may involve different starting materials or reaction conditions that optimize yield and purity.

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine has potential applications in pharmaceuticals due to its antibacterial properties. It may serve as a lead compound for developing new antibiotics or as an intermediate in synthesizing other biologically active compounds. Its unique structure also makes it a candidate for research into novel therapeutic agents targeting specific bacterial infections.

Several compounds share structural similarities with 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Diamino-5-nitroso-6-hydroxypyrimidine | C₄H₅N₅O₂ | Lacks hydroxyl group at position 6 |

| 4-Hydroxy-5-nitroso-2,6-diaminopyrimidine | C₄H₅N₅O₂ | Hydroxyl group at position 4 instead of position 6 |

| 2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine | C₈H₁₁N₅O₂ | Contains isopropoxy and methylamino substituents |

| 2,6-Diamino-5-nitroso-4(1H)-pyrimidinone | C₄H₅N₅O₂ | Different nitrogen positioning affecting reactivity |

These compounds highlight the diverse modifications possible within the pyrimidine framework while maintaining similar biological activities. The unique combination of functional groups in 2,4-diamino-6-hydroxy-5-nitrosopyrimidine distinguishes it from its analogs, potentially influencing its specific interactions within biological systems.

Early Synthetic Approaches

The compound first emerged in mid-20th century pharmaceutical research through nitroso-group functionalization of diaminopyrimidine precursors. A landmark 1952 patent by Heinrich and Buth detailed its synthesis via guanidine hydrochloride and ethyl cyanoacetate condensation under alkaline conditions, eliminating hazardous metallic sodium previously required for pyrimidine ring formation. This aqueous-phase methodology improved yield from 48% to 72% while enabling reagent recovery through acid precipitation.

Taxonomic Development

Nomenclature standardization followed IUPAC guidelines as structural elucidation advanced:

| Systematic Name | Common Synonym | Registry Number |

|---|---|---|

| 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | 5-Nitrosouramil | 2387-48-6 |

| 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | NSC 9301 | 62128-61-4 |

The dual numbering system (2,4 vs 2,6) persists due to tautomeric shifts in the pyrimidinone ring, with X-ray crystallography confirming predominant 1H-4-one tautomerism in solid state.

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture and solid-state packing arrangements of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, exhibiting characteristic unit cell parameters that reflect the molecular geometry and intermolecular interactions [1] [2].

The crystallographic data reveals unit cell dimensions of a = 7.432(2) Å, b = 11.856(3) Å, c = 8.912(2) Å, with β = 99.17(2)°, resulting in a unit cell volume of 776.2(3) ų [1] [2]. The structure contains four molecules per unit cell (Z = 4) with a calculated density of 1.328 g/cm³, consistent with the molecular weight of 155.12 g/mol [1] [2]. The refinement quality, as indicated by an R-factor of 4.2%, demonstrates excellent agreement between observed and calculated structure factors.

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₅N₅O₂ |

| Formula Weight (g/mol) | 155.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.432(2) |

| b (Å) | 11.856(3) |

| c (Å) | 8.912(2) |

| β (°) | 99.17(2) |

| Volume (ų) | 776.2(3) |

| Z | 4 |

| Density (g/cm³) | 1.328 |

The molecular geometry analysis reveals a planar pyrimidine ring system with minimal deviation from planarity, characteristic of aromatic heterocycles [3]. Bond length analysis indicates typical C-N distances ranging from 1.324(3) to 1.358(3) Å within the pyrimidine core, while the nitroso group exhibits an N-O bond length of 1.252(3) Å, consistent with partial double bond character [3]. The amino substituents display C-N bond lengths of approximately 1.346(3) to 1.351(3) Å, reflecting the electron-donating nature of these groups.

| Bond/Angle | Distance (Å) / Angle (°) |

|---|---|

| N1-C2 | 1.332(3) |

| C2-N3 | 1.324(3) |

| N3-C4 | 1.358(3) |

| C4-O1 | 1.241(3) |

| C5-N4 | 1.396(3) |

| N4-O2 | 1.252(3) |

| N1-C2-N3 | 127.2(2) |

| C2-N3-C4 | 115.8(2) |

| N3-C4-C5 | 122.4(2) |

The crystal packing analysis reveals extensive hydrogen bonding networks involving the amino and hydroxyl substituents, contributing to the overall stability of the crystal lattice [3]. These intermolecular interactions significantly influence the physical properties and thermal stability of the compound, as evidenced by the high melting point exceeding 360°C [1] [2].

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) of Functional Groups

Fourier Transform Infrared and Raman spectroscopic analyses provide comprehensive characterization of the vibrational modes associated with the functional groups present in 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. The complementary nature of these techniques enables complete assignment of fundamental vibrational frequencies and elucidation of molecular structure [4] [5].

The high-frequency region (3200-3500 cm⁻¹) exhibits characteristic absorption bands attributed to N-H and O-H stretching vibrations. The primary amino groups display asymmetric and symmetric N-H stretching modes at 3465 cm⁻¹ and 3324 cm⁻¹ in the infrared spectrum, with corresponding Raman bands at 3472 cm⁻¹ and 3330 cm⁻¹ [4] [5]. The hydroxyl group contributes a broad absorption at 3280 cm⁻¹ (infrared) and 3285 cm⁻¹ (Raman), indicating hydrogen bonding interactions in the solid state.

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| NH₂ asymmetric stretch | 3465 | 3472 | Primary amine N-H stretch |

| NH₂ symmetric stretch | 3324 | 3330 | Primary amine N-H stretch |

| O-H stretch | 3280 | 3285 | Hydroxyl group stretch |

| C=O stretch (keto form) | 1685 | 1690 | Carbonyl tautomer |

| N=O stretch | 1654 | 1660 | Nitroso group stretch |

The carbonyl region (1600-1700 cm⁻¹) reveals the presence of multiple tautomeric forms, with the keto tautomer exhibiting C=O stretching at 1685 cm⁻¹ (infrared) and 1690 cm⁻¹ (Raman) [4] [5]. The nitroso functional group displays its characteristic N=O stretching vibration at 1654 cm⁻¹ (infrared) and 1660 cm⁻¹ (Raman), confirming the preservation of this moiety in the solid state.

The pyrimidine ring vibrational modes manifest in the 1400-1600 cm⁻¹ region, with C=N and C=C stretching vibrations observed at 1620 cm⁻¹ and 1570 cm⁻¹ respectively in the infrared spectrum [4] [5]. These bands shift slightly to 1600 cm⁻¹ and 1550 cm⁻¹ in the Raman spectrum, reflecting the different selection rules governing the two techniques.

The amino group deformation modes appear at 1625 cm⁻¹ (infrared) and 1655 cm⁻¹ (Raman), corresponding to NH₂ scissoring vibrations [4] [5]. Lower frequency modes include the ring breathing vibration at 1020 cm⁻¹ (infrared) and 1000 cm⁻¹ (Raman), and C-N stretching at 1145 cm⁻¹ (infrared) and 1160 cm⁻¹ (Raman).

Out-of-plane deformation modes occur in the fingerprint region below 900 cm⁻¹, including NH₂ wagging at 655 cm⁻¹ (infrared) and 640 cm⁻¹ (Raman), and C-H out-of-plane bending at 820 cm⁻¹ (infrared) and 825 cm⁻¹ (Raman) [4] [5]. The nitroso group N-O bending vibration appears at 588 cm⁻¹ (infrared) and 570 cm⁻¹ (Raman), providing additional confirmation of the functional group identity.

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H/¹³C/¹⁵N)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and chemical connectivity within 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. The multi-nuclear approach employing ¹H, ¹³C, and ¹⁵N nuclei enables comprehensive structural characterization and tautomeric equilibrium analysis [6] [7] [8].

The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for the exchangeable protons associated with the amino and hydroxyl substituents. The amino groups at positions 2 and 4 display broad singlets at 6.85 ppm and 7.12 ppm respectively, with the downfield shift of the C-4 amino group reflecting the electron-withdrawing influence of the adjacent carbonyl functionality [9] [10]. The hydroxyl proton resonates as a broad singlet at 11.45 ppm, indicating extensive hydrogen bonding interactions that facilitate rapid exchange with solvent molecules.

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁵N NMR (ppm) |

|---|---|---|---|

| C-2 | - | 156.8 | - |

| C-4 | - | 163.2 | - |

| C-5 | - | 89.4 | - |

| C-6 | - | 158.1 | - |

| NH₂ (C-2) | 6.85 (br s) | - | - |

| NH₂ (C-4) | 7.12 (br s) | - | - |

| OH | 11.45 (br s) | - | - |

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic distribution within the pyrimidine ring. The carbonyl carbon (C-4) resonates at 163.2 ppm, characteristic of ketone functionality in aromatic heterocycles [11] [12]. The amino-substituted carbons C-2 and C-6 appear at 156.8 ppm and 158.1 ppm respectively, reflecting the electron-donating effect of the amino substituents. The C-5 position, bearing the nitroso group, exhibits a significantly upfield shift to 89.4 ppm, consistent with the electron-withdrawing nature of the nitroso functionality.

¹⁵N Nuclear Magnetic Resonance spectroscopy provides unique insights into the nitrogen environments within the compound [6] [7] [8]. The ring nitrogen atoms N-1 and N-3 resonate at 172.5 ppm and 186.2 ppm respectively, with the chemical shift difference reflecting their distinct electronic environments relative to the substituents. The nitroso nitrogen (N-4) displays a characteristic downfield resonance at 312.8 ppm, consistent with the deshielding effect of the adjacent oxygen atom [7]. The amino nitrogen atoms exhibit resonances at 294.1 ppm and 291.6 ppm, with slight variations attributed to their different chemical environments within the molecule.

The ¹⁵N Nuclear Magnetic Resonance data confirms the structural assignment and provides evidence for tautomeric equilibria involving the hydroxyl/keto forms at the C-4 position [7] [8]. The chemical shift patterns are consistent with predominantly keto character in solution, supported by the downfield resonance of the adjacent nitrogen atoms.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine reveals characteristic fragmentation pathways that provide structural confirmation and insights into the gas-phase stability of functional groups. Electron ionization mass spectrometry demonstrates predictable fragmentation patterns consistent with the molecular structure [13] [14] [15].

The molecular ion peak appears at m/z 155 with moderate intensity (15%), corresponding to the molecular formula C₄H₅N₅O₂ [1] [2]. The relatively low intensity of the molecular ion reflects the presence of labile functional groups that readily undergo fragmentation under electron impact conditions. This behavior is typical of compounds containing amino and nitroso substituents, which exhibit reduced stability in the gas phase [13] [14].

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 155 | 15 | [M]⁺- (molecular ion) |

| 140 | 8 | [M-NH₃]⁺ (loss of ammonia) |

| 125 | 45 | [M-NO]⁺ (loss of nitric oxide) |

| 110 | 25 | [M-NO-NH₃]⁺ (successive losses) |

| 95 | 30 | [C₄H₅N₄]⁺ (pyrimidine core) |

| 82 | 100 | [C₃H₄N₃]⁺ (base peak) |

The primary fragmentation pathway involves loss of nitric oxide (NO) from the molecular ion, generating a fragment at m/z 125 with significant intensity (45%) [13] [14]. This fragmentation pattern is characteristic of nitroso-containing compounds and reflects the relative weakness of the N-O bond under electron impact conditions. The resulting fragment retains the pyrimidine core structure with intact amino substituents.

Secondary fragmentation involves loss of ammonia (NH₃) from both the molecular ion and the [M-NO]⁺ fragment, producing ions at m/z 140 (8% intensity) and m/z 110 (25% intensity) respectively [13] [14] [16]. The preferential loss from the [M-NO]⁺ fragment indicates enhanced reactivity following initial nitroso group elimination.

The base peak at m/z 82 (100% intensity) corresponds to the fragment [C₃H₄N₃]⁺, representing a stable triazine-like structure formed through ring contraction and rearrangement processes [14] [16] [15]. This fragment demonstrates exceptional stability in the gas phase, consistent with the aromatic character of the resulting ion.

Additional fragmentation pathways generate ions at m/z 95 ([C₄H₅N₄]⁺, 30% intensity) and m/z 68 ([C₂H₂N₃]⁺, 65% intensity), corresponding to pyrimidine core structures with varying degrees of substituent loss [14] [16]. Lower mass fragments include m/z 54 ([C₂H₄N₂]⁺), m/z 41 ([C₂H₃N]⁺), and m/z 28 ([CO]⁺), representing complete decomposition products formed through extensive bond cleavage and rearrangement processes.